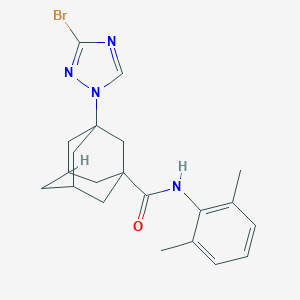![molecular formula C13H16N4OS B214004 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B214004.png)
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, ETAA, and is a member of the triazole family of compounds. The unique structure of ETAA has made it an interesting target for researchers in the fields of chemistry, pharmacology, and biochemistry.
作用機序
The exact mechanism of action of ETAA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, ETAA is thought to inhibit the activity of the enzyme dihydrofolate reductase, which is essential for the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
ETAA has been shown to have a number of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of cell death, and modulation of the immune system. These effects make ETAA an interesting target for researchers studying cancer, autoimmune diseases, and other conditions.
実験室実験の利点と制限
One advantage of using ETAA in lab experiments is its relatively low toxicity. Compared to other compounds that have been studied for similar applications, ETAA has been shown to have minimal side effects and is generally well-tolerated in animal models. However, one limitation of using ETAA in lab experiments is its relatively low potency. In order to achieve significant effects, higher concentrations of ETAA may be required, which can be challenging in some experimental systems.
将来の方向性
There are a number of potential future directions for research on ETAA. One area of interest is the development of more potent analogs of ETAA that may have improved efficacy as chemotherapeutic agents. Another area of potential research is the development of new methods for delivering ETAA to target tissues, such as nanoparticles or liposomes. Additionally, further research is needed to fully understand the mechanism of action of ETAA and its potential applications in treating a variety of diseases.
合成法
The synthesis of ETAA can be achieved through a multi-step process that involves the reaction of various chemical compounds. One common method for synthesizing ETAA involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 5-ethyl-4H-1,2,4-triazole-3-thiol to form ETAA.
科学的研究の応用
ETAA has been studied for a variety of scientific research applications, including its potential as a drug target and its use in biochemical and physiological assays. One area of research that has shown promise for ETAA is its potential as a treatment for various types of cancer. Studies have shown that ETAA can inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a chemotherapeutic agent.
特性
分子式 |
C13H16N4OS |
|---|---|
分子量 |
276.36 g/mol |
IUPAC名 |
2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C13H16N4OS/c1-3-11-15-13(17-16-11)19-8-12(18)14-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,18)(H,15,16,17) |
InChIキー |
YCSNFYUORNPYPY-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)C |
正規SMILES |
CCC1=NC(=NN1)SCC(=O)NC2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dimethyl 5-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}isophthalate](/img/structure/B213922.png)




![1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B213930.png)
![5-{[1-(2-methylbenzyl)-1H-pyrazol-3-yl]amino}-5-oxopentanoic acid](/img/structure/B213931.png)
methanone](/img/structure/B213934.png)





![4-nitro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B213944.png)